Differential Kinase Inhibition Profile: JAK1/2 vs. PKCα and Aurora/EGFR Inhibitors
7-Ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits a distinct inhibition profile across kinase families compared to other pyrrolo[2,3-d]pyrimidine-based inhibitors. In a TR-FRET assay, the compound inhibited JAK2 with an IC50 of 30 nM at 1 µM ATP and JAK1 in TF1 cells with an IC50 of 20 nM, while showing markedly weaker inhibition of PKCα (IC50 = 2800 nM) [1]. This >90-fold selectivity for JAK kinases over PKCα contrasts with broader-spectrum pyrrolo[2,3-d]pyrimidine inhibitors like CGP-62464 (5,7-diphenyl analog), which inhibits c-Src (IC50 = 100 nM) and Cdc2 (IC50 = 54,000 nM) [2]. Additionally, optimized derivatives in the BTK series achieve IC50 values as low as 3.0 nM, demonstrating the scaffold's tunability .
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | JAK1: 20 nM; JAK2: 30 nM; PKCα: 2800 nM |
| Comparator Or Baseline | CGP-62464 (5,7-diphenyl analog): c-Src = 100 nM, Cdc2 = 54,000 nM; BTK inhibitor (compound 28a): BTK = 3.0 nM |
| Quantified Difference | JAK2 vs. PKCα: 93-fold selectivity; JAK2 vs. CGP-62464 c-Src: 3.3-fold difference |
| Conditions | TR-FRET assay with 1 µM ATP (JAK2) or 100 µM ATP (PKCα); TF1 cell-based assay (JAK1) |
Why This Matters
This distinct kinase selectivity profile positions 14052-83-6 as a preferential starting point for JAK-targeted programs over analogs optimized for other kinase families, reducing the need for extensive initial selectivity screening.
- [1] BindingDB BDBM50426737 CHEMBL2322137. (n.d.). Retrieved from w.bindingdb.org View Source
- [2] BindingDB BDBM50088900 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine. (n.d.). Retrieved from bindingdb.org View Source
